Chiral Purity as a Procurement-Decisive Specification: S-Enantiomer vs. R-Enantiomer
The procurement value of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine relative to its (R)-enantiomer or racemic mixtures lies in its defined absolute stereochemistry as a single enantiomer with 1 of 1 defined stereocentres . The compound is commercially specified at ≥95% purity by HPLC or 98% purity as the (S)-enantiomer, whereas the (R)-enantiomer (CAS 1703896-93-8) is a separately catalogued and independently priced compound . This stereochemical identity is structurally encoded by the [C@@H] stereodescriptor in the SMILES notation . For applications in asymmetric synthesis or chiral drug candidate development, the (S)-configuration is non-interchangeable with the (R)-form; procurement of the racemate does not provide equivalent utility and requires subsequent chiral resolution steps that add cost and reduce yield.
| Evidence Dimension | Stereochemical identity and commercial specification |
|---|---|
| Target Compound Data | (S)-enantiomer, 1 defined stereocentre, ≥95% purity or 98% purity |
| Comparator Or Baseline | (R)-enantiomer (CAS 1703896-93-8), separate CAS number, 95%+ purity |
| Quantified Difference | Distinct stereoisomers with different CAS numbers; (S)-enantiomer defined by [C@@H] stereocenter vs. (R)-enantiomer |
| Conditions | Commercial vendor specifications from AKSci, Leyan, and ChemSrc |
Why This Matters
For chiral synthesis applications requiring stereochemical integrity, the (S)-enantiomer provides defined three-dimensional geometry that cannot be replicated by the (R)-enantiomer or racemic mixture.
